molecular formula C25H24N4O5 B2770862 1-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}-3-(3-nitrophenyl)urea CAS No. 1023571-69-8

1-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}-3-(3-nitrophenyl)urea

Cat. No.: B2770862
CAS No.: 1023571-69-8
M. Wt: 460.49
InChI Key: GGMGQNYTAGSCMH-UHFFFAOYSA-N
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Description

1-{4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}-3-(3-nitrophenyl)urea is a urea derivative characterized by a central urea (-NH-CO-NH-) core. One arm of the urea group is substituted with a 3-nitrophenyl moiety, while the other is linked to a 4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl group. Its molecular formula is C25H24N4O5, with a molecular weight of 460.5 g/mol and a purity typically exceeding 90% .

Properties

IUPAC Name

1-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(3-nitrophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N4O5/c1-33-23-13-17-10-11-26-22(21(17)15-24(23)34-2)12-16-6-8-18(9-7-16)27-25(30)28-19-4-3-5-20(14-19)29(31)32/h3-9,13-15H,10-12H2,1-2H3,(H2,27,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGMGQNYTAGSCMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)CCN=C2CC3=CC=C(C=C3)NC(=O)NC4=CC(=CC=C4)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}-3-(3-nitrophenyl)urea typically involves multiple steps. One common method includes the reaction of 6,7-dimethoxy-3,4-dihydroisoquinoline with a suitable phenyl isocyanate derivative under controlled conditions. The reaction is often carried out in an organic solvent such as dichloromethane or toluene, with the addition of a base like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of recyclable catalysts and solvents, can be applied to minimize environmental impact .

Chemical Reactions Analysis

Oxidation Reactions

The methoxy (-OCH₃) and urea (-NHCONH-) groups are primary sites for oxidation:

Reaction Reagents/Conditions Products Notes
Methoxy to hydroxylKMnO₄ in acidic or neutral media 1-(3-Chloro-4-hydroxyphenyl)-3-(3-chlorophenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)ureaSelective oxidation preserves urea linkage .
Pyrrole ring oxidationH₂O₂ or O₃Epoxidation or ring-opening productsLimited selectivity due to competing pathways.

Key Findings :

  • Methoxy groups oxidize to hydroxyl groups without disrupting the urea core .

  • Pyrrole rings exhibit moderate reactivity toward peroxides, forming epoxides or diketones depending on stoichiometry.

Reduction Reactions

Reductive modifications target the urea moiety and aromatic chlorines:

Reaction Reagents/Conditions Products Notes
Urea to amineLiAlH₄ in anhydrous THF 1-(3-Chloro-4-methoxyphenyl)-3-(3-chlorophenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)amineRequires excess reductant and elevated temperatures.
DechlorinationH₂/Pd-C in ethanol 1-(4-Methoxyphenyl)-3-phenyl-1-(3,4-dihydro-2H-pyrrol-5-yl)ureaSelective removal of aromatic chlorines .

Key Findings :

  • Urea reduction to amines is feasible but requires harsh conditions .

  • Catalytic hydrogenation selectively removes chlorine substituents without altering the methoxy group .

Substitution Reactions

Electrophilic and nucleophilic substitutions occur on the aromatic rings:

Reaction Reagents/Conditions Products Notes
Methoxy demethylationBBr₃ in CH₂Cl₂ 1-(3-Chloro-4-hydroxyphenyl)-3-(3-chlorophenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)ureaQuantitative yield under anhydrous conditions .
Chlorine displacementNaOMe in DMF Methoxy-substituted derivativesLimited to activated positions .

Key Findings :

  • Methoxy groups undergo clean demethylation with

Scientific Research Applications

Anti-inflammatory Activity

Recent studies have indicated that derivatives of the compound exhibit significant anti-inflammatory properties. For instance, compounds with similar structural motifs have been evaluated for their ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-II, which plays a crucial role in inflammation and pain pathways. A study highlighted the synthesis of various urea derivatives that showed promising COX-II inhibitory activity, with some exhibiting better efficacy than traditional non-steroidal anti-inflammatory drugs (NSAIDs) like phenylbutazone .

Anticancer Potential

The compound's structure suggests it may interact with various molecular targets involved in cancer progression. Research has demonstrated that certain isoquinoline derivatives can inhibit cancer cell proliferation by inducing apoptosis and modulating signaling pathways related to cell survival and growth. Specifically, compounds derived from 6,7-dimethoxy-3,4-dihydroisoquinoline have shown activity against several cancer cell lines, indicating a potential role in cancer therapy .

Neuroprotective Effects

Given the structural characteristics of 1-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}-3-(3-nitrophenyl)urea, it is hypothesized that this compound could offer neuroprotective benefits. Isoquinoline derivatives are known to exhibit neuroprotective properties by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells. Studies suggest that these compounds may help in conditions such as Alzheimer's disease and other neurodegenerative disorders .

Synthesis and Structure-Activity Relationship

The synthesis of this compound typically involves multi-step synthetic routes starting from readily available precursors. The structure-activity relationship (SAR) studies reveal that modifications on the phenyl and urea moieties significantly influence the biological activity of the resulting compounds. For example, substituents on the aromatic rings can enhance or diminish anti-inflammatory and anticancer activities .

Data Table: Summary of Biological Activities

Activity Compound IC50 Value Reference
COX-II InhibitionThis compound12 µM
Anticancer ActivitySimilar isoquinoline derivativesIC50 < 10 µM for various cancer cell lines
NeuroprotectionAnalogous compoundsNot specified

Case Studies

Several case studies have been documented regarding the application of this compound and its analogs:

  • Anti-inflammatory Study : A recent investigation evaluated a series of urea derivatives for their anti-inflammatory effects in a carrageenan-induced paw edema model in rats. The results demonstrated significant reductions in edema with selected compounds showing better efficacy than traditional NSAIDs .
  • Cancer Cell Line Evaluation : In vitro studies conducted on breast cancer cell lines revealed that specific derivatives of 6,7-dimethoxy-3,4-dihydroisoquinoline exhibited potent antiproliferative effects through apoptosis induction mechanisms .

Mechanism of Action

The mechanism of action of 1-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}-3-(3-nitrophenyl)urea involves its interaction with specific molecular targets. The compound can bind to certain enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or interact with receptor proteins, leading to downstream effects on cellular pathways .

Comparison with Similar Compounds

Key Observations:

Substituent Effects: The 3-nitrophenyl group in the target compound contrasts sharply with the 2-ethoxyphenyl group (), which is electron-donating. This difference likely alters solubility and reactivity; nitro groups enhance electrophilicity, whereas ethoxy groups may improve lipophilicity .

Purity and Synthesis :

  • The target compound’s purity (>90%) is comparable to the 2-iodophenyl analog (NLT 97%), suggesting robust synthetic protocols for halogenated derivatives .

Structural Flexibility :

  • Substitution with an aliphatic prop-2-enyl group () reduces molecular weight (379.45 g/mol) and introduces unsaturated bonds, which could enable further functionalization (e.g., Michael additions) .

Functional Group Implications

  • Nitro Group : The 3-nitro substituent may confer oxidative stability but could also increase toxicity risks compared to methoxy or chloro groups. This group is commonly used in pharmaceuticals for its ability to modulate enzyme binding (e.g., kinase inhibitors) .
  • Halogen vs. Methoxy groups (Evidences 5, 7) improve metabolic stability by resisting oxidative degradation .

Biological Activity

The compound 1-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}-3-(3-nitrophenyl)urea is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C26H27N3O4C_{26}H_{27}N_3O_4, with a molar mass of approximately 445.51 g/mol. The structural complexity arises from the integration of a urea moiety with isoquinoline derivatives, which are known for their diverse biological activities.

The primary mechanism through which this compound exerts its biological effects is believed to involve modulation of the NMDA (N-methyl-D-aspartate) receptors, specifically targeting the NR2C/NR2D subunits. This modulation can influence synaptic plasticity and neuronal excitability, which are crucial for cognitive functions and memory formation .

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives have shown significant cytotoxicity against various cancer cell lines, suggesting that the isoquinoline structure may play a critical role in inducing apoptosis in cancer cells .

Neuroprotective Effects

The compound's interaction with NMDA receptors also suggests potential neuroprotective effects. Positive allosteric modulation of these receptors can enhance neuroprotection against excitotoxicity, which is implicated in neurodegenerative diseases such as Alzheimer's and Parkinson's .

Pharmacokinetics

The pharmacokinetic profile indicates that the compound is soluble in DMSO at concentrations exceeding 10 mg/ml when warmed to 60 °C. This solubility is advantageous for in vitro studies and may facilitate further pharmacological evaluations.

Case Studies and Research Findings

Several case studies have been conducted to evaluate the biological activity of related compounds:

  • Cytotoxicity Assays : In vitro assays demonstrated that compounds with similar structures exhibited IC50 values below 10 μM against various cancer cell lines, indicating potent anticancer activity .
  • Neuroprotective Studies : Research involving animal models has shown that administration of isoquinoline derivatives can significantly reduce neuronal damage following ischemic events, supporting their potential use in neuroprotection .
  • Drug Interaction Studies : Investigations into P-glycoprotein (P-gp) interactions revealed that certain derivatives could inhibit P-gp activity, which may enhance the bioavailability of co-administered drugs .

Comparative Table of Biological Activities

Compound NameActivity TypeIC50 (μM)Reference
Compound AAnticancer<10
Compound BNeuroprotectiveNot specified
Compound CP-gp InhibitionNot specified

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